

In Vitro Characterization of (R)-V-0219: A Technical Guide

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Compound of Interest

Compound Name: (R)-V-0219

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Abstract

(R)-V-0219 is the (R)-enantiomer of V-0219, a potent, orally active, small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).^{[1][2]} As a PAM, **(R)-V-0219** enhances the signaling of the endogenous GLP-1 peptide, a key regulator of glucose homeostasis and appetite.^{[3][4]} This document provides a comprehensive technical overview of the in vitro characterization of **(R)-V-0219**, detailing its pharmacological activity, the experimental protocols used for its assessment, and its mechanism of action within the GLP-1R signaling pathway.

Pharmacological Data

The in vitro activity of **(R)-V-0219** has been primarily assessed through its ability to potentiate GLP-1R-mediated signaling in response to the native ligand, GLP-1. Key quantitative data from these assays are summarized below.

Table 1: In Vitro Potency of (R)-V-0219 in Calcium Flux Assay

Assay	Cell Line	Agonist	Parameter	(R)-V-0219 Value	GLP-1 (Comparator)
Calcium Flux Potentiation	HEK cells expressing hGLP-1R	GLP-1	EC50	10 nM	45 nM

Data sourced from Decara et al., 2022. [5]

Table 2: In Vitro Functional Activity of V-0219 (Racemate)

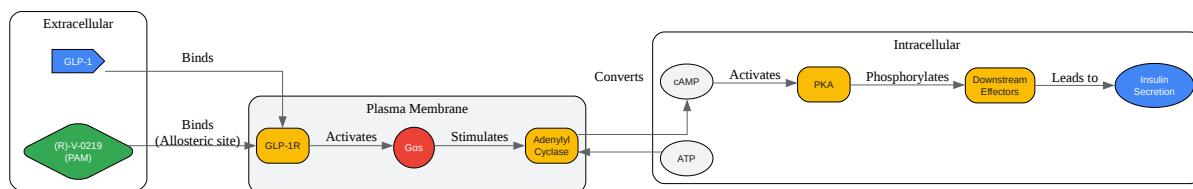
Assay	Cell Line	Conditions	Observation
cAMP Accumulation	HEK-293 cells expressing GLP-1R	In the presence of GLP-1	Concentration-dependent potentiation
Insulin Secretion	Rat INS-1 β -cells	High glucose (15 mM) + 10 nM GLP-1	1.8-fold potentiation of insulin secretion at 0.1 nM of V-0219

Data for the racemate V-0219 is presented as indicative of the activity of its enantiomers. Sourced from Decara et al., 2022.[3][5]

Signaling Pathway

(R)-V-0219 acts as a positive allosteric modulator of the GLP-1 receptor, a Class B G-protein coupled receptor (GPCR). The canonical signaling pathway for GLP-1R involves its coupling to the G_αs subunit of the G-protein complex. Activation of G_αs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). [6][7] Elevated

intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to glucose-dependent insulin secretion from pancreatic β -cells.[6][8] **(R)-V-0219** binds to an allosteric site on the GLP-1R, enhancing the receptor's response to the endogenous GLP-1 peptide and potentiating this signaling cascade.[5]



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Caption: GLP-1R signaling pathway with **(R)-V-0219** modulation.

Experimental Protocols

The following are detailed methodologies for the key *in vitro* experiments used to characterize **(R)-V-0219** and its racemate.

Calcium Flux Assay

This assay measures the potentiation of GLP-1 induced calcium mobilization in cells expressing the human GLP-1 receptor.

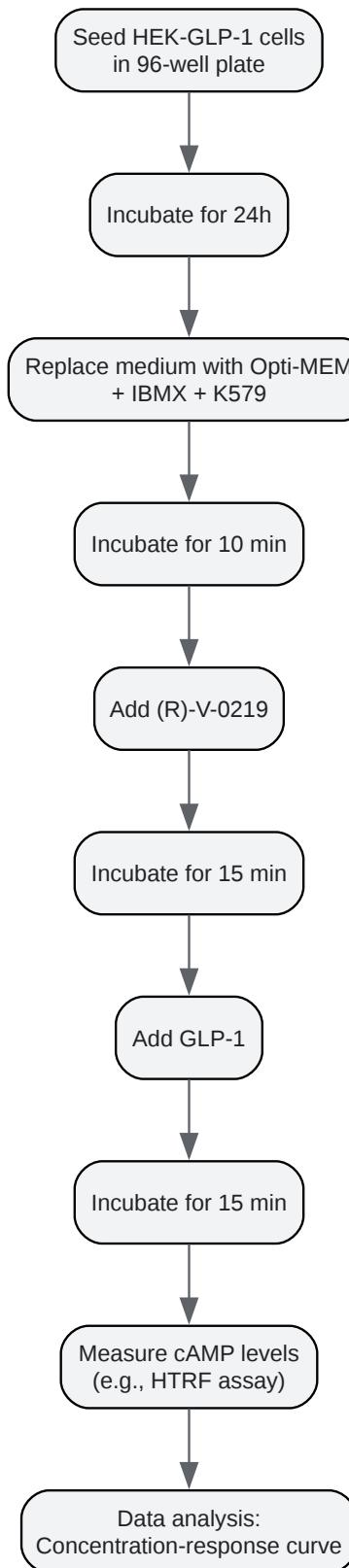
- Cell Line: HEK-293 cells stably expressing human GLP-1R.
- Protocol:
 - Cells are seeded in a 96-well plate and incubated.
 - The cells are loaded with a calcium-sensitive fluorescent dye.

- **(R)-V-0219** is added to the cells at various concentrations.
- After a short incubation period, GLP-1 is added to stimulate the receptor.
- The change in intracellular calcium concentration is measured by detecting the fluorescence signal over time using a plate reader.
- The EC50 value is calculated from the dose-response curve of the potentiation effect.[\[2\]](#)

cAMP Accumulation Assay

This assay quantifies the level of cyclic AMP produced in response to GLP-1R activation, a direct measure of the receptor's signaling through the Gαs pathway.

- Cell Line: HEK-293 cells stably expressing hGLP-1R (HEK-GLP-1).
- Protocol:
 - HEK-GLP-1 cells are seeded in 96-well plates and grown for 24 hours.
 - The culture medium is replaced with fresh Opti-MEM containing 500 μM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) and 100 μM K579, and incubated for 10 minutes.
 - Test compounds (V-0219) are added and incubated for 15 minutes.
 - GLP-1(7-36)-NH₂ is then added to the cells and incubated for a further 15 minutes.
 - cAMP formation is measured using a commercial cAMP assay kit (e.g., Cisbio cAMP dynamic range kit) according to the manufacturer's instructions.
 - Concentration-response curves are generated and fitted to a 4-parameter logistic equation to determine potency and efficacy.[\[5\]](#)

[Click to download full resolution via product page](#)**Caption:** Experimental workflow for the cAMP accumulation assay.

Insulin Release Assay

This assay assesses the functional consequence of GLP-1R potentiation by measuring insulin secretion from pancreatic beta cells.

- Cell Lines: Rat INS-1 insulinoma cells or human EndoC-βH1 cells.
- Protocol:
 - Cell monolayers are cultured in RPMI 1640 medium supplemented with 10% fetal calf serum.
 - Prior to the assay, cells are incubated in a low glucose medium.
 - The cells are then exposed to a high glucose medium in the presence or absence of GLP-1 and varying concentrations of V-0219.
 - After a 30-minute incubation, the supernatant is collected.
 - The concentration of insulin in the supernatant is quantified using a commercial ELISA kit.
 - The potentiation of glucose-stimulated insulin secretion (GSIS) by V-0219 in the presence of GLP-1 is determined.[\[5\]](#)

Selectivity

The racemate, V-0219, was screened against a panel of 54 G-protein coupled receptors. At a concentration of 10 µM, no significant off-target binding was observed, indicating a high degree of selectivity for the GLP-1R.[\[5\]](#)

Conclusion

The in vitro characterization of **(R)-V-0219** demonstrates its activity as a potent positive allosteric modulator of the GLP-1 receptor. It effectively enhances GLP-1-mediated signaling, leading to increased intracellular calcium, cAMP accumulation, and potentiation of glucose-stimulated insulin secretion. Its high selectivity and functional efficacy in these preclinical assays underscore its potential as a therapeutic agent for metabolic disorders such as type 2 diabetes and obesity.

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